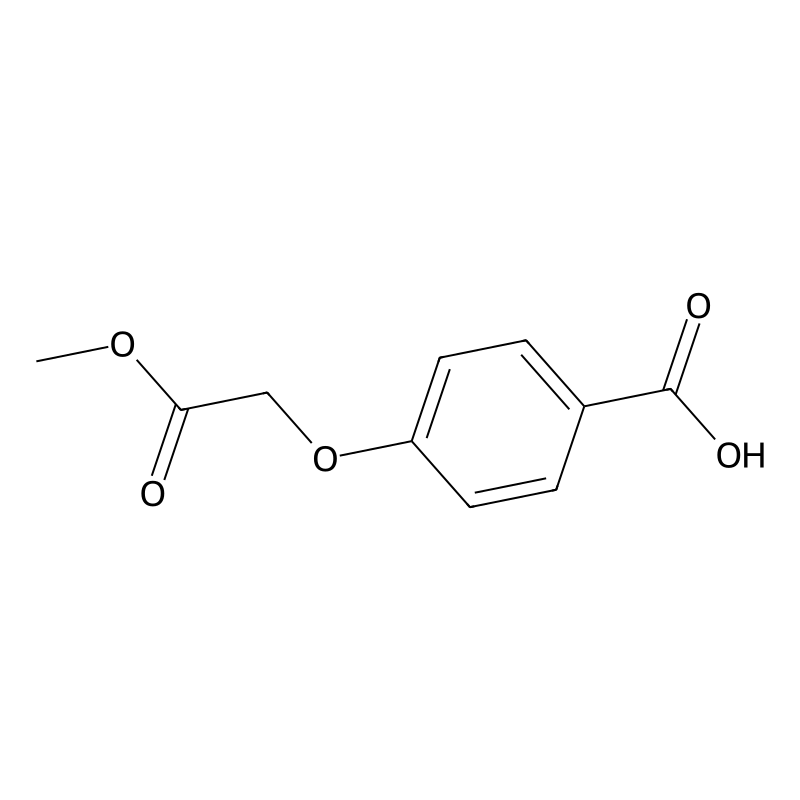

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Methoxy-2-oxoethoxy)benzoic acid, with the chemical formula C10H10O5 and a molecular weight of 210.18 g/mol, is a benzoic acid derivative characterized by the presence of a methoxy group and an oxoethyl substituent. This compound appears as a solid and is known for its potential applications in pharmaceuticals and organic synthesis. Its structure features a benzoic acid core with an ethoxy group that contains a methoxy substituent, contributing to its reactivity and biological properties .

- Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for medicinal chemistry.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler aromatic compounds.

- Nucleophilic Substitution: The methoxy group can undergo substitution reactions, allowing for the introduction of different functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

The biological activity of 4-(2-Methoxy-2-oxoethoxy)benzoic acid has been explored in various studies. It exhibits:

- Anti-inflammatory Properties: Similar compounds have shown potential in reducing inflammation, which may extend to this compound.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of benzoic acid often possess antimicrobial properties, indicating potential applications in treating infections.

- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes, which could be relevant for drug development.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid can be achieved through several methods:

- Condensation Reactions: Combining benzoic acid with methoxyacetaldehyde under acidic conditions can yield the desired compound.

- Esterification: Reacting benzoic acid with methoxyethyl alcohol in the presence of an acid catalyst can also produce this compound.

- Functional Group Modifications: Starting from simpler benzoic acid derivatives, selective functionalization can introduce the methoxy and oxoethyl groups.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

4-(2-Methoxy-2-oxoethoxy)benzoic acid has several applications:

- Pharmaceuticals: It may serve as a precursor or active ingredient in anti-inflammatory or antimicrobial drugs.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Research: Employed in proteomics and other biochemical studies due to its unique structure and reactivity .

Interaction studies involving 4-(2-Methoxy-2-oxoethoxy)benzoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

Understanding these interactions is crucial for developing therapeutic applications and assessing safety profiles .

Several compounds share structural similarities with 4-(2-Methoxy-2-oxoethoxy)benzoic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Contains a methyl ester instead of a carboxylic acid | Often used in flavoring and fragrance industries |

| 4-Hydroxybenzoic Acid | Lacks the methoxy and oxoethyl groups | Commonly used as a preservative |

| 4-Aminobenzoic Acid | Contains an amino group instead of an oxoethyl group | Known for its role in dye production |

These compounds illustrate variations in functional groups that influence their properties and applications. The unique combination of methoxy and oxoethyl groups in 4-(2-Methoxy-2-oxoethoxy)benzoic acid distinguishes it from others, potentially enhancing its biological activity and utility in pharmaceuticals .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant